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Introduction

Expansion Microscopy (ExM) is a powerful technique that circumvents the diffraction limit of

conventional light microscopy by physically expanding the biological specimen itself.[1][2][3][4]

This is achieved by embedding the sample in a swellable polyelectrolyte hydrogel, which then

undergoes isotropic expansion when placed in deionized water.[2][4][5] A key variant of this

technique is Protein-Retention Expansion Microscopy (proExM), which enables the

visualization of endogenous proteins using standard fluorescently labeled antibodies or

fluorescent proteins.[1][2][6][7] Central to the proExM protocol is the use of 6-
Acrylamidohexanoic Acid, Succinimidyl Ester, commonly known as Acryloyl-X, SE or AcX.[2]

[7][8]

AcX is a bifunctional small molecule that serves as a crucial anchoring agent.[5][9] It covalently

links proteins within the fixed sample to the polymer backbone of the hydrogel.[6][7][8][10] This

ensures that as the gel expands, the anchored proteins are pulled apart proportionally, allowing

for nanoscale imaging on conventional microscopes with an effective resolution often reaching

below 70 nm.[1][7][11]
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Principle of Protein Anchoring with 6-
Acrylamidohexanoic Acid (AcX)
The functionality of AcX lies in its two reactive groups:

Succinimidyl Ester (SE) Group: This group reacts with primary amines, such as the side

chains of lysine residues found abundantly in proteins, forming stable amide bonds.[5][7]

Acryloyl Group: This group possesses a carbon-carbon double bond that co-polymerizes

with the monomers (acrylamide and sodium acrylate) during the hydrogel formation

(gelation) step.[7][9]

This dual reactivity allows AcX to first attach to proteins throughout the specimen and then

become integrated into the hydrogel matrix, effectively tethering the proteome to the

expandable scaffold.[7][8][10]
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Mechanism of AcX Anchoring in proExM

Step 1: Reaction with Protein

Step 2: Co-polymerization with Hydrogel

Protein
(with primary amines, e.g., Lysine)

AcX-Anchored Protein

Succinimidyl ester reacts with amine

6-Acrylamidohexanoic Acid (AcX)
(Succinimidyl Ester + Acryloyl Group)

AcX-Anchored ProteinAcrylamide &
Sodium Acrylate Monomers

Swellable
Polyacrylate Hydrogel

Polymerization (Gelation) Acryloyl group incorporates into polymer chain

Click to download full resolution via product page

Mechanism of AcX anchoring in proExM.

Data Presentation: Quantitative Metrics in proExM
The efficiency of proExM protocols can be assessed by two key metrics: the retention of

fluorescence after processing and the physical expansion factor.

Table 1: Fluorescence Retention of Proteins and Dyes
The proExM process, including digestion with proteinase K, is designed to preserve fluorescent

signals. The retention efficiency can vary depending on the specific fluorophore.
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Fluorophore/Protei
n

Signal Retention
Efficiency (Mean ±
SD)

Sample Type Citation

Green Fluorescent

Protein (GFP)
65% ± 5% HEK293FT Cells [1]

Various Antibody-

conjugated Dyes

Varies by dye (see

source)
Mouse Brain Slice [11]

Note: It is crucial to select robust fluorophores for proExM. While many standard dyes are

compatible, some cyanine dyes like Alexa Fluor 647 can be destroyed during polymerization.

Table 2: Typical Expansion Factors in proExM
The linear expansion factor determines the final resolution enhancement. It is calculated by

comparing the size of a structure before and after expansion.[2][12]

Protocol/Sample
Type

Linear Expansion
Factor (Mean ± SD)

Volumetric
Expansion

Citation

Standard proExM ~4.5x ~91x [7]

proExM on various

tissues
4.7 ± 0.2x ~104x [2]

proExM on 4T1 cells ~4.1x ~69x [8]

Expansion Pathology

(ExPath)
4.3 ± 0.3x ~80x [2]

Iterative ExM (iExM) ~20x ~8000x [6]

Experimental Protocols: Protein-Retention
Expansion Microscopy (proExM)
This section provides a detailed step-by-step methodology for performing proExM on cultured

cells and tissue slices.
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A. Reagent Preparation
Stock Solution

Components &
Preparation

Storage

Acryloyl-X, SE (AcX) Stock

Dissolve AcX in anhydrous

DMSO to a final concentration

of 10 mg/mL.

Aliquot and store at -20°C in a

desiccated environment for up

to 2 months.[1]

Monomer Solution

8.625% (w/w) Sodium Acrylate,

2.5% (w/w) Acrylamide, 0.15%

(w/w) N,N′-

methylenebisacrylamide, 2 M

NaCl, in 1x PBS.

Mix, freeze in aliquots, and

store at -20°C. Thaw and cool

to 4°C before use.[1]

APS Stock

10% (w/w) Ammonium

Persulfate (APS) in nuclease-

free water.

Aliquot and store at -20°C.

TEMED Stock

10% (w/w)

Tetramethylethylenediamine

(TEMED) in nuclease-free

water.

Prepare fresh or store at 4°C.

4-HT Stock (for tissues)
0.5% (w/w) 4-hydroxy-TEMPO

(4-HT) in nuclease-free water.
Store at -20°C.[1]

Digestion Buffer

50 mM Tris (pH 8.0), 1 mM

EDTA, 0.5% Triton X-100, 1 M

NaCl.

Store at room temperature.

Proteinase K
Commercially available stock

(e.g., 800 units/mL).
Store at -20°C.

B. Sample Preparation and Immunostaining (Optional)
Fixation: Fix samples (cells or tissue slices) using standard protocols (e.g., 4%

paraformaldehyde in PBS).

Immunostaining: If targeting specific proteins, perform standard permeabilization, blocking,

and antibody incubation steps. This protocol is compatible with conventional primary and
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fluorescently-labeled secondary antibodies.[1][13]

C. Anchoring with 6-Acrylamidohexanoic Acid (AcX)
Prepare the AcX working solution by diluting the 10 mg/mL stock solution 1:100 in PBS to a

final concentration of 0.1 mg/mL.[1][7][13]

Incubate the fixed (and optionally stained) sample in the AcX working solution.

Cultured Cells: Incubate for 2-3 hours at room temperature.[7]

Tissue Slices (<100 µm): Incubate for at least 6 hours or overnight at room temperature.[1]

[14]

After incubation, wash the sample twice with PBS for 15 minutes each to remove unreacted

AcX.[10]

D. Gelation
Cool the thawed Monomer Solution to 4°C.

Prepare the final Gelation Solution on ice immediately before use. For each sample,

combine:

Monomer Solution

Add APS stock to a final concentration of 0.2% (w/w).[1]

Add TEMED stock to a final concentration of 0.2% (w/w).[1]

For tissue slices only: Add 4-HT stock to a final concentration of 0.01% (w/w) to inhibit

premature polymerization during diffusion.[1][3]

Incubate the sample in the Gelation Solution at 4°C to allow it to diffuse throughout the

specimen (e.g., 30 minutes for tissue slices).[1]

Transfer the sample to a humidified chamber and incubate at 37°C for 2 hours to initiate

hydrogel polymerization.[1][3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5068827/
https://synthneuro.org/wp-content/uploads/2021/08/18-08-asano.pdf
https://www.benchchem.com/product/b1347187?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5068827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6158110/
https://synthneuro.org/wp-content/uploads/2021/08/18-08-asano.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6158110/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5068827/
https://www.biorxiv.org/content/10.1101/2024.05.11.593228v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC8370715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5068827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5068827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5068827/
https://www.researchgate.net/publication/326813223_Expansion_Microscopy_Protocols_for_Imaging_Proteins_and_RNA_in_Cells_and_Tissues
https://pmc.ncbi.nlm.nih.gov/articles/PMC5068827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5068827/
https://www.researchgate.net/publication/326813223_Expansion_Microscopy_Protocols_for_Imaging_Proteins_and_RNA_in_Cells_and_Tissues
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


E. Homogenization (Digestion)
Prepare the digestion solution by diluting Proteinase K to a final concentration of 8 units/mL

in Digestion Buffer.[1][10]

Fully immerse the gel-embedded sample in the digestion solution in a suitably large

container.

Incubate overnight at room temperature or for a shorter duration at an elevated temperature

(e.g., 4 hours at 37°C or 60°C for tougher tissues) until the sample is mechanically

homogenized.[1] The gel will expand slightly during this step.

F. Expansion
Carefully transfer the digested gel into a large container (e.g., a petri dish) filled with

deionized water.

Exchange the water several times over a period of hours to days to allow for full, isotropic

expansion. The gel will swell to approximately 4-4.5 times its original linear dimension.

G. Imaging
Mount the expanded gel in a chamber suitable for imaging (e.g., a petri dish with a glass

bottom).

Image the sample using a conventional confocal or light-sheet microscope. The physical

expansion of the sample translates to an equivalent increase in effective resolution.

Visualizations: Workflows and Diagrams
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proExM Experimental Workflow using AcX

Start:
Fixed Biological Sample

Optional:
Immunostaining

Anchoring:
Incubate with 0.1 mg/mL AcX

 If no staining 

Wash with PBS

Gel Diffusion:
Incubate in Monomer Solution

+ APS/TEMED at 4°C

Gel Polymerization:
Incubate at 37°C

Homogenization:
Digest with Proteinase K

Expansion:
Dialyze in Deionized Water

Imaging:
Confocal or Light-Sheet Microscope

Result:
Nanoscale-Resolution Image

Click to download full resolution via product page

The proExM experimental workflow using AcX.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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